

An In-Depth Technical Guide to the Physical Properties of Pentacosane-d52

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Compound of Interest

Compound Name: Pentacosane-d52

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **Pentacosane-d52**, a deuterated form of the long-chain alkane pentacosane. This document is intended for use by researchers, scientists, and professionals in drug development who may utilize isotopically labeled compounds in their work. The guide includes tabulated physical data, detailed experimental protocols for property determination, and a workflow diagram for the general synthesis and characterization of such compounds.

Introduction to Pentacosane-d52

Pentacosane-d52 is a saturated hydrocarbon with the chemical formula $C_{25}D_{52}$. In this molecule, all 52 hydrogen atoms of pentacosane have been replaced with deuterium, a stable isotope of hydrogen.^{[1][2]} This isotopic labeling makes **Pentacosane-d52** a valuable tool in various scientific applications, including as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, and in studies of drug metabolism and pharmacokinetics.^{[3][4]} Deuteration can alter the pharmacokinetic and metabolic profiles of drugs, making the study of such labeled compounds crucial in pharmaceutical research.^[3]

Physical Properties

The physical properties of **Pentacosane-d52** are primarily derived from computational predictions and by analogy to its non-deuterated counterpart, n-pentacosane. While extensive experimental data for the deuterated form is not readily available, the properties of n-

pentacosane provide a strong baseline for understanding its behavior. Deuteration is known to have subtle effects on physical properties such as melting point, boiling point, and density due to the increased mass of deuterium compared to protium (hydrogen-1).

Quantitative Data Summary

The following tables summarize the key physical properties of **Pentacosane-d52** and, for comparison, the experimentally determined properties of n-pentacosane.

Table 1: Physical Properties of **Pentacosane-d52** (Predicted and Calculated)

| Property | Value | Source |
|------------------------------|---------------------------------|---------------------|
| Molecular Formula | C ₂₅ D ₅₂ | [5] |
| Molecular Weight | 405.0 g/mol | [2] |
| Boiling Point (Predicted) | 401.9 ± 8.0 °C at 760 mmHg | [5] |
| Density (Predicted) | 0.8 ± 0.1 g/cm ³ | [5] |
| Flash Point (Predicted) | 246.1 ± 8.0 °C | [5] |
| Vapor Pressure (Predicted) | 0.0 ± 0.4 mmHg at 25°C | [5] |
| Refractive Index (Predicted) | 1.447 | [5] |

Table 2: Experimental Physical Properties of n-Pentacosane (Non-deuterated)

| Property | Value | Source |
|-------------------|-----------------------------------|--------|
| Molecular Formula | C ₂₅ H ₅₂ | [1] |
| Molecular Weight | 352.7 g/mol | [1] |
| Melting Point | 53.3 °C | [1] |
| Boiling Point | 401.9 °C at 760 mmHg | [1] |
| Density | 0.8012 g/cm ³ at 20 °C | [1] |
| Flash Point | 120 °C (closed cup) | [1] |
| Appearance | White, waxy solid | [1] |

Experimental Protocols

For researchers wishing to experimentally determine the physical properties of **Pentacosane-d52** or similar long-chain alkanes, the following detailed protocols are provided. These methods are standard procedures for characterizing waxy solids.

Determination of Melting Point (Cooling Curve Method for Waxy Solids)

This method is suitable for determining the melting point of paraffin-like waxes.[6]

Apparatus:

- Large boiling test tube
- Beaker
- Bunsen burner or heating mantle
- Resistance thermometer or calibrated digital thermometer
- Retort stand and clamp

Procedure:

- Place a sufficient sample (e.g., 500g) of the solid **Pentacosane-d52** into the large boiling test tube.[\[6\]](#)
- Position the test tube inside a beaker containing water, creating a water bath.
- Insert the thermometer into the test tube, ensuring the bulb is fully immersed in the sample.
- Gently heat the water bath. As the sample melts, record the temperature at regular intervals (e.g., every minute).[\[6\]](#)
- Continue heating until the temperature of the molten sample becomes constant.
- Turn off the heat source and allow the sample to cool, continuing to record the temperature at regular intervals.
- Plot a graph of temperature versus time for both the heating and cooling phases. The melting point is identified as the plateau in the cooling curve where the temperature remains constant as the substance solidifies.[\[6\]](#)

Determination of Boiling Point (Gas Chromatography Method)

For high-boiling point hydrocarbons like **Pentacosane-d52**, distillation can be challenging. Gas chromatography provides a reliable alternative for determining the boiling point distribution.[\[7\]](#)
[\[8\]](#)[\[9\]](#)

Apparatus:

- Gas chromatograph (GC) with a capillary column
- Data acquisition system
- A known mixture of hydrocarbons with a boiling range that brackets the expected boiling point of the sample for calibration.

Procedure:

- Introduce the sample into the capillary GC column, which separates hydrocarbons based on their boiling points.[7]
- The column temperature is increased at a reproducible rate.
- The area under the chromatogram is recorded throughout the analysis.
- Boiling points are assigned to the retention times based on a calibration curve generated by running a known mixture of hydrocarbons under the same conditions.[9]
- From these data, the boiling point distribution of the sample is obtained. The initial boiling point (IBP) is typically defined as the point where 0.5% of the total area is recorded, and the final boiling point (FBP) is where 99.5% of the area is recorded.[9]

Determination of Density (Pycnometer Method for Solids)

The density of a solid can be accurately determined using a pycnometer.[10][11][12]

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)
- Analytical balance
- A working liquid of known density in which the solid is insoluble (e.g., a suitable non-polar solvent for **Pentacosane-d52**)

Procedure:

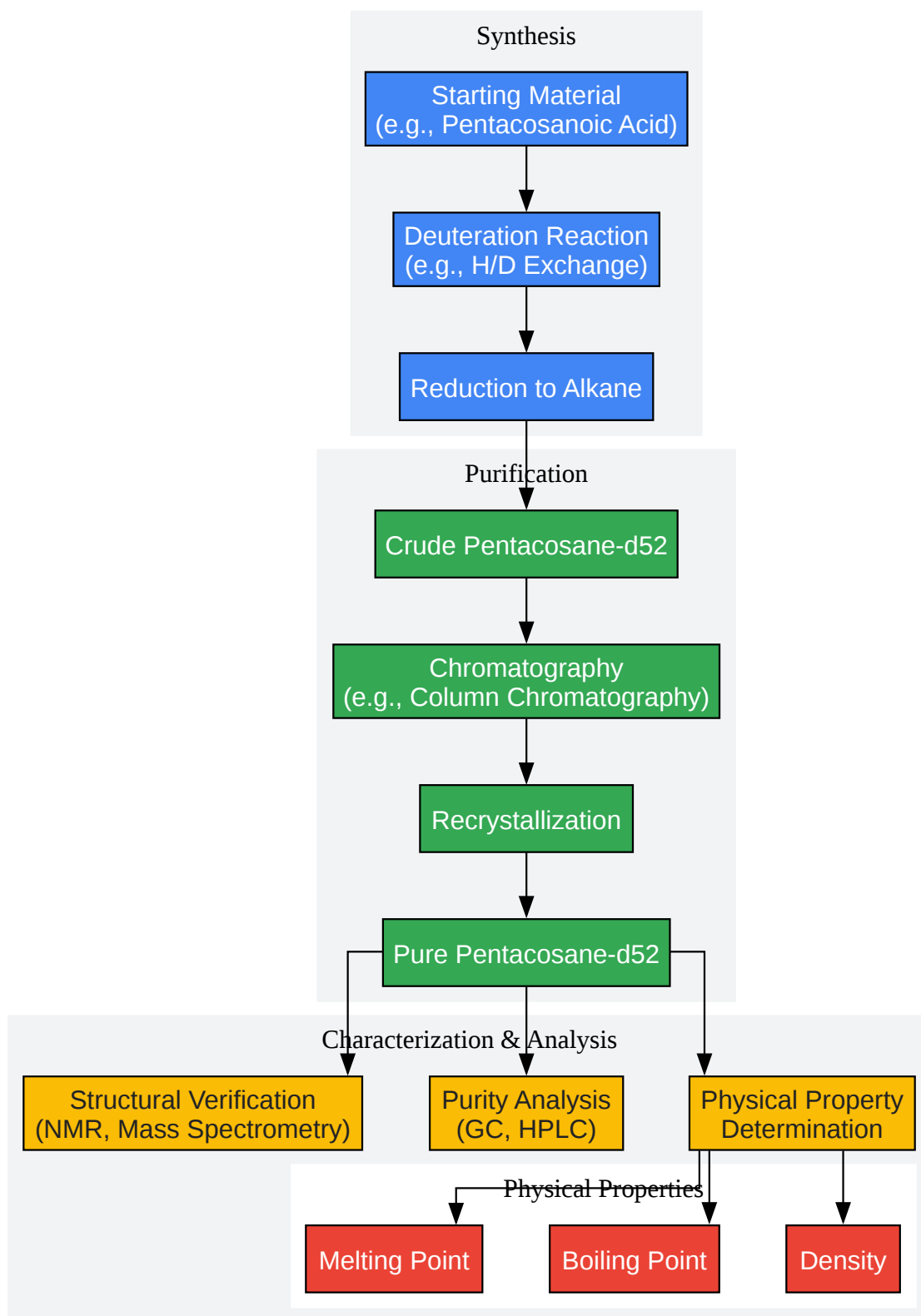
- Determine the mass of the clean, dry, and empty pycnometer (m_0).
- Place a sample of the solid **Pentacosane-d52** into the pycnometer and measure the total mass (m_1). The mass of the solid is $m_s = m_1 - m_0$.
- Fill the pycnometer containing the solid with the working liquid, ensuring any air bubbles are removed. Insert the stopper and allow any excess liquid to exit through the capillary.

- Measure the total mass of the pycnometer, solid, and working liquid (m_2).
- Empty and clean the pycnometer. Fill it completely with only the working liquid and measure its mass (m_3). The mass of the working liquid that fills the pycnometer is $m_l = m_3 - m_0$.
- The density of the solid (ρ_s) can then be calculated using the known density of the working liquid (ρ_l) and the measured masses.

Visualizations

Workflow for Synthesis and Characterization of Pentacosane-d52

The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of a deuterated long-chain alkane such as **Pentacosane-d52**.



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Caption: Generalized workflow for the synthesis and characterization of **Pentacosane-d52**.

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